

Application Notes and Protocols for Certified Reference Materials of Methiocarb Sulfoxide

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Compound of Interest

Compound Name: *Methiocarb sulfoxide*

Cat. No.: *B044691*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Certified Reference Materials (CRMs) for **methiocarb sulfoxide**, a major metabolite of the pesticide methiocarb. Accurate quantification of **methiocarb sulfoxide** is crucial for environmental monitoring, food safety analysis, and toxicological studies. The use of high-quality, certified reference materials is essential for ensuring the accuracy, reliability, and traceability of analytical measurements.

Certified Reference Materials for Methiocarb Sulfoxide

A variety of certified reference materials for **methiocarb sulfoxide** are commercially available in different formats, including neat (pure) solids and solutions in organic solvents. The choice of CRM will depend on the specific application and laboratory requirements. It is imperative to consult the certificate of analysis provided by the supplier for detailed information on the certified value, uncertainty, and expiry date.

Table 1: Commercially Available Certified Reference Materials for **Methiocarb Sulfoxide**

Supplier	Product Name/Grade	Catalog No. (Example)	Format	Concentration/Purity	Solvent	CAS No.
Sigma-Aldrich	Methiocarb sulfoxide certified reference material, TraceCERT®	-	Neat	Certified	-	2635-10-1[1]
Methiocarb sulfoxide, PESTANA L®, analytical standard	34177	Neat	Analytical Standard	-	2635-10-1[2]	
HPC Standards	Methiocarb -sulfoxide	676596	Neat	High Purity	-	2635-10-1[3]
Methiocarb -sulfoxide solution	673377	Solution	100 µg/mL	Acetonitrile	2635-10-1[3]	
Methiocarb -sulfoxide solution	680923	Solution	10.0 µg/mL	Acetonitrile	2635-10-1[3]	
AccuStandard	Methiocarb sulfoxide	P-650S	Solution	100 µg/mL	Methanol	2635-10-1[4]
NSI Lab Solutions	Methiocarb sulfoxide #401	-	Solution	100 µg/mL	Toluene	-
CRM LABSTAN DARD	Methiocarb -Sulfoxide,	-	Neat	Certified Reference Material	-	-[5]

LabStandard®

FUJIFILM	Methiocarb					2635-10-
Wako	Sulfoxide	131-15611	-	-	-	1[6]
	Standard					

Note: Availability, catalog numbers, and specifications are subject to change. Always refer to the supplier's website and certificate of analysis for the most current information.

Experimental Protocols

Preparation of Standard Stock and Working Solutions from a Neat CRM

This protocol describes the preparation of a primary stock solution and subsequent working standards from a neat (solid) certified reference material of **methiocarb sulfoxide**.

Materials:

- **Methiocarb sulfoxide** neat CRM
- Analytical balance with a readability of at least 0.01 mg
- Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
- Calibrated pipettes
- High-purity solvent (e.g., acetonitrile or methanol, HPLC or LC-MS grade)
- Amber glass vials for storage

Procedure:

- **Equilibration:** Allow the container of the neat CRM to equilibrate to room temperature before opening to prevent condensation.

- Weighing: Accurately weigh a suitable amount of the neat **methiocarb sulfoxide** CRM (e.g., 10 mg) into a clean weighing boat or directly into a volumetric flask. Record the exact weight.
- Dissolution: Quantitatively transfer the weighed CRM to a 10 mL Class A volumetric flask. Add a small amount of the chosen solvent (e.g., acetonitrile) to dissolve the solid. Sonicate for a few minutes if necessary to ensure complete dissolution.
- Stock Solution Preparation: Once the CRM is fully dissolved, fill the volumetric flask to the mark with the solvent. Cap the flask and invert it several times to ensure homogeneity. This is your primary stock solution (e.g., 1000 µg/mL).
- Working Solution Preparation: Prepare a series of working standard solutions by performing serial dilutions of the primary stock solution. For example, to prepare a 10 µg/mL working solution, pipette 1 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent.
- Storage: Transfer the prepared solutions to labeled amber glass vials and store them at the recommended temperature, typically 2-8°C, to minimize degradation.^[2] The stability of the solutions should be monitored over time.

Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Complex Matrices

The QuEChERS method is widely used for the extraction of pesticide residues, including **methiocarb sulfoxide**, from food and environmental samples.^{[7][8]}

Materials:

- Homogenized sample (e.g., fruit, vegetable, or soil)
- Acetonitrile (containing 1% acetic acid, optional)
- Magnesium sulfate (anhydrous)
- Sodium acetate (or other salts as per the specific QuEChERS method)

- Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and magnesium sulfate.
- Centrifuge tubes (50 mL)
- Centrifuge
- Vortex mixer

Procedure:

- Sample Weighing: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
- Extraction: Add 10-15 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.
- Salting Out: Add the appropriate QuEChERS salts (e.g., magnesium sulfate and sodium acetate). Immediately cap and shake vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at ≥ 3000 rpm for 5 minutes.
- Dispersive SPE Cleanup: Transfer a portion of the supernatant (acetonitrile layer) to a d-SPE tube containing PSA and magnesium sulfate.
- Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and then centrifuge for 5 minutes.
- Final Extract: The resulting supernatant is the final extract. This can be directly injected into the LC-MS/MS system or further diluted if necessary.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of **methiocarb sulfoxide**.^{[9][10][11]}

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Tandem mass spectrometer with an electrospray ionization (ESI) source
- Reversed-phase C18 analytical column

Typical LC-MS/MS Conditions:

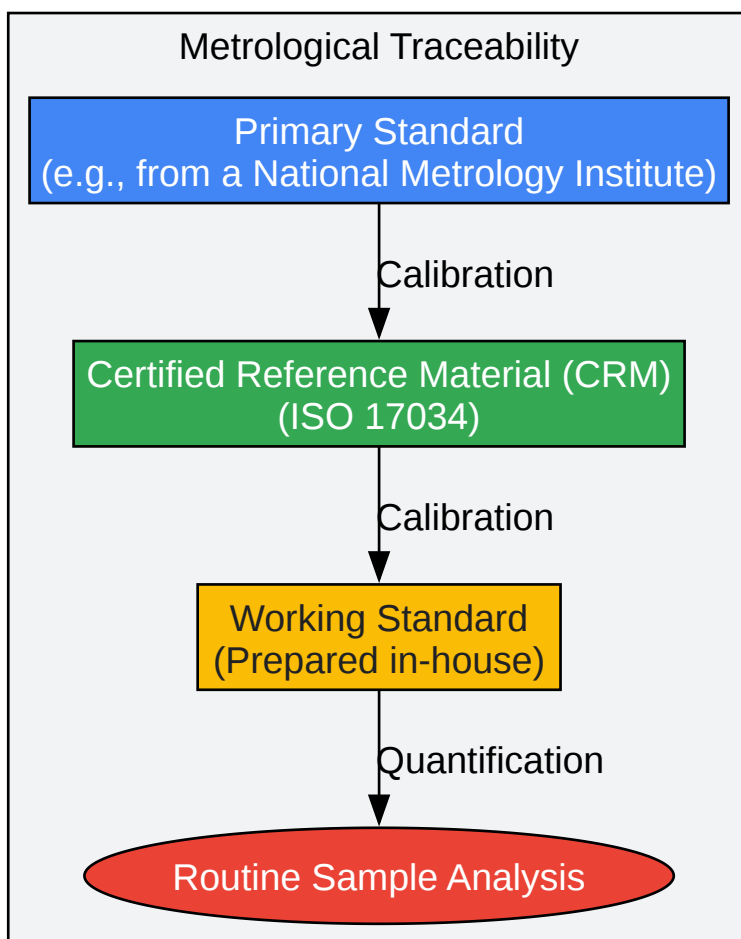
- Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
- Flow Rate: 0.2 - 0.5 mL/min
- Injection Volume: 5 - 20 μ L
- Ionization Mode: ESI positive
- MS/MS Transitions:
 - Quantitation: m/z 242 \rightarrow 185[10]
 - Confirmation: m/z 242 \rightarrow 170[10]

Analysis:

- Calibration Curve: Prepare a calibration curve by injecting the series of working standard solutions at different concentrations. Plot the peak area against the concentration. A linear regression is typically used.
- Sample Analysis: Inject the prepared sample extracts into the LC-MS/MS system.
- Quantification: Determine the concentration of **methiocarb sulfoxide** in the samples by comparing the peak areas to the calibration curve.

Visualizations

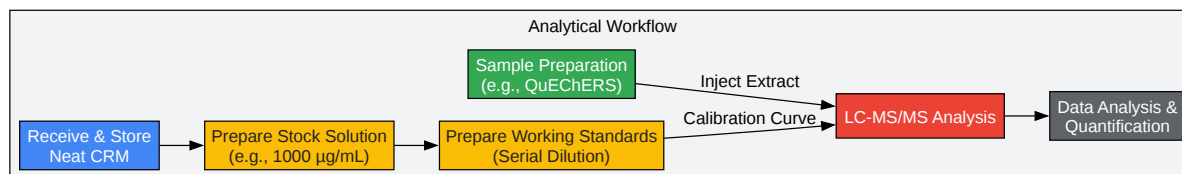
Hierarchy of Reference Materials



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Caption: Traceability pyramid for analytical measurements.

Experimental Workflow for Methiocarb Sulfoxide Analysis



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Caption: Workflow for the analysis of **methiocarb sulfoxide**.

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